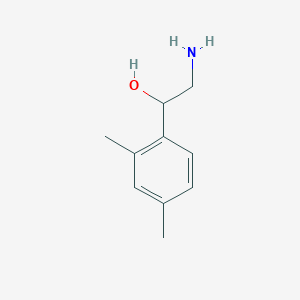

2-Amino-1-(2,4-dimethylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2,4-dimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYFBXUWYPZHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(CN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260704 | |

| Record name | α-(Aminomethyl)-2,4-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133562-37-5 | |

| Record name | α-(Aminomethyl)-2,4-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133562-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Aminomethyl)-2,4-dimethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Amino 1 2,4 Dimethylphenyl Ethanol and Its Derivatives

Established Methodologies for 2-Amino-1-phenylethanol (B123470) Core Structure Elaboration

The synthesis of the foundational 2-amino-1-phenylethanol core can be achieved through several well-established chemical transformations. These methods provide reliable pathways to this crucial structural motif.

Reductive Amination Approaches

Reductive amination is a widely utilized and versatile method for synthesizing amines. youtube.com This process typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of a 2-amino-1-phenylethanol core, a suitable phenyl-substituted carbonyl compound would be reacted with an ammonia (B1221849) source, followed by reduction. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. youtube.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), lithium aluminum hydride (LiAlH4), and sodium cyanoborohydride (NaBH3CN). youtube.comyoutube.com The choice of reducing agent can be critical, as some, like sodium cyanoborohydride, are selective for the imine and will not readily reduce the starting carbonyl compound. youtube.com One-pot procedures, where the imine formation and reduction occur in the same reaction vessel, offer a more efficient approach. youtube.com The reaction conditions, such as pH, can also play a significant role in the success of the reductive amination. youtube.com

Table 1: Comparison of Reducing Agents in Reductive Amination

| Reducing Agent | Reactivity | Selectivity | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Moderate | Reduces aldehydes, ketones, and imines | Methanol (B129727) or ethanol (B145695) solvent |

| Lithium Aluminum Hydride (LiAlH₄) | Strong | Reduces a wide range of carbonyls and nitriles | Anhydrous ether or THF |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild | Selective for imines over ketones/aldehydes | Slightly acidic (pH ~5) |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Variable | Can reduce multiple functional groups | Requires a catalyst and hydrogen source |

Nucleophilic Addition Reactions to Carbonyl Intermediates

Nucleophilic addition to carbonyl compounds is a fundamental reaction in organic synthesis. masterorganicchemistry.com This approach involves the attack of a nucleophile on the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. libretexts.org For the synthesis of a 2-amino-1-phenylethanol structure, a key step would involve the addition of a nitrogen-containing nucleophile or a synthetic equivalent to a suitable carbonyl precursor. ksu.edu.sa

For instance, the addition of a cyanide ion (from a source like HCN or KCN) to a substituted benzaldehyde (B42025) derivative would yield a cyanohydrin. savemyexams.com This cyanohydrin can then be reduced to the desired 2-amino-1-phenylethanol. The reaction is often catalyzed by acid or base. The stereochemistry of the final product can be influenced by the planar nature of the starting carbonyl group, which allows for nucleophilic attack from either face, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.org

Reduction of Nitro-Containing Precursors

The reduction of nitro compounds is a classic and effective method for the preparation of primary amines. beilstein-journals.org This strategy involves the nitration of an appropriate aromatic precursor, followed by the reduction of the nitro group to an amino group. beilstein-journals.org For the synthesis of a 2-amino-1-phenylethanol derivative, a precursor containing a nitro group at the desired position would be synthesized and subsequently reduced.

A variety of reducing agents can be employed for this transformation, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, as well as metal-free systems. organic-chemistry.org For example, trichlorosilane (B8805176) in the presence of a tertiary amine has been shown to be an effective metal-free reducing agent for nitroarenes. beilstein-journals.org The choice of reducing agent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Advanced Synthetic Protocols for the (2,4-Dimethylphenyl)ethanol Framework

The specific introduction of the 2,4-dimethylphenyl moiety requires more specialized synthetic planning. This can be achieved by starting with a pre-functionalized 2,4-dimethylphenyl precursor or by introducing the methyl groups at a later stage through electrophilic aromatic substitution reactions.

Advanced methods may involve cross-coupling reactions to construct the aryl-ethanol bond or the use of organometallic reagents derived from 2,4-dimethylbromobenzene to react with a suitable epoxide or carbonyl compound. For instance, the Grignard reagent formed from 2,4-dimethylbromobenzene could react with a protected 2-aminoacetaldehyde (B1595654) derivative.

Chemo- and Regioselective Synthesis of the Compound

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like 2-amino-1-(2,4-dimethylphenyl)ethanol. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity involves controlling the position at which a reaction occurs.

In the context of this synthesis, regioselectivity would be crucial when introducing functional groups onto the 2,4-dimethylphenyl ring. For example, if a nitration step is employed, the directing effects of the two methyl groups would need to be carefully considered to ensure the nitro group is introduced at the desired position.

Chemoselectivity is important when multiple reactive sites are present. For instance, during a reduction step, a reagent might be chosen that selectively reduces a nitro group without affecting a carbonyl group, or vice versa. The use of protecting groups can also be a key strategy to temporarily block certain functional groups from reacting, thus ensuring the desired chemo- and regioselectivity. The synthesis of N-substituted 2-aminoquinazolin-4-ones demonstrates the importance of reaction conditions in controlling regioselectivity. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. mdpi.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com

In the synthesis of this compound, several green approaches can be implemented. These include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ethyl lactate. mdpi.com Some reactions can even be performed under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic methods, including biocatalysis and metal-catalyzed reactions, can reduce the need for stoichiometric reagents and minimize waste. mdpi.com For example, catalytic transfer hydrogenation can be a greener alternative to using metal hydrides for reductions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Recent research has highlighted the use of visible-light photoredox catalysis for the synthesis of 1,2-amino alcohols in water at room temperature, offering a mild and efficient method. rsc.org Additionally, the use of ionic liquids as recyclable catalysts has been explored for the synthesis of related heterocyclic compounds. researchgate.net

Table 2: Green Chemistry Metrics for Synthetic Route Evaluation

| Metric | Description | Goal |

|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize |

| E-Factor | Mass of waste / Mass of product | Minimize |

| Solvent Intensity | Mass of solvent / Mass of product | Minimize |

Stereochemical Control in the Synthesis of 2 Amino 1 2,4 Dimethylphenyl Ethanol

Enantioselective Synthesis of Chiral 2-Amino-1-(2,4-dimethylphenyl)ethanol

The synthesis of a single enantiomer of a chiral compound from an achiral or racemic starting material is known as enantioselective synthesis. This is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where often only one enantiomer of a drug is therapeutically active.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of synthesizing this compound, this can be achieved through the asymmetric reduction of a precursor ketone, 2-amino-1-(2,4-dimethylphenyl)ethanone, or through the asymmetric addition of a nucleophile to an imine.

Another powerful strategy is the catalytic asymmetric addition of organometallic reagents to imines. While direct data on 2,4-dimethylphenyl substituted imines for this specific product is scarce, the principles are well-established for related structures.

Biocatalytic Transformations for Chiral Amino Alcohols

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) and transaminases are two key enzyme classes for the synthesis of chiral amino alcohols.

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to alcohols. The precursor, 2-amino-1-(2,4-dimethylphenyl)ethanone, can be reduced using a suitable KRED to yield the desired enantiomer of this compound. The stereoselectivity (whether the (R)- or (S)-enantiomer is formed) is determined by the specific enzyme used. While broad screenings of KREDs against various acetophenone (B1666503) derivatives have been conducted, specific data for the 2,4-dimethyl substituted substrate is not extensively published. However, the successful reduction of other substituted acetophenones suggests the feasibility of this approach. bibliotekanauki.plscispace.com

Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone, forming a chiral amine. In a process known as reductive amination, a ketone can be converted directly to a chiral amine. For the synthesis of this compound, this would involve the amination of 1-(2,4-dimethylphenyl)-2-hydroxyethanone. More commonly, transaminases are used in the kinetic resolution of racemic amines or in the asymmetric synthesis of chiral amines from ketones. nih.gov

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans Oxazolidinone Auxiliaries: Evans auxiliaries are widely used for stereoselective alkylations, aldol (B89426) reactions, and other transformations. mdpi.comorganic-chemistry.org In a potential synthetic route to this compound, an Evans auxiliary could be attached to a glycine (B1666218) enolate equivalent, followed by an aldol reaction with 2,4-dimethylbenzaldehyde. Subsequent reduction of the ketone and cleavage of the auxiliary would yield the desired amino alcohol. The stereochemistry of the newly formed stereocenters is controlled by the steric bulk of the auxiliary.

Pseudoephedrine as a Chiral Auxiliary: Pseudoephedrine is another effective and readily available chiral auxiliary. nih.govharvard.educaltech.edu It can be N-acylated to form amides, which can then undergo highly diastereoselective alkylations. For the synthesis of this compound, a strategy could involve the alkylation of a pseudoephedrine amide with a suitable electrophile to introduce the 2,4-dimethylphenyl group, followed by transformations to reveal the amino alcohol functionality. The diastereoselectivity of the alkylation step is typically high, leading to a product with high enantiomeric excess after removal of the auxiliary. caltech.edu

Diastereoselective Synthesis of this compound Derivatives

When a molecule has more than one stereocenter, diastereomers can exist. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. For derivatives of this compound, this is often achieved by reacting the amino or hydroxyl group to form a new stereocenter, with the existing stereocenter influencing the stereochemical outcome of the reaction.

One common approach is the formation of oxazolidine (B1195125) derivatives. The reaction of this compound with an aldehyde or ketone can lead to the formation of a cyclic oxazolidine. The stereochemistry of the newly formed stereocenter at the C2 position of the oxazolidine ring is influenced by the stereochemistry of the amino alcohol. researchgate.netresearchgate.net The relative stereochemistry (cis or trans) of the substituents on the oxazolidine ring can often be controlled by the reaction conditions and the nature of the reactants. nih.gov

Kinetic Resolution Techniques for Racemic this compound

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the other enantiomer unreacted and thus enriched.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols and amines. The principle lies in the enantioselective acylation or hydrolysis of the substrate.

For the resolution of racemic this compound, a lipase (B570770) can be used to selectively acylate one of the enantiomers, typically with an acyl donor like vinyl acetate (B1210297). This leaves the unreacted enantiomer of the amino alcohol in high enantiomeric excess. The acylated enantiomer can then be separated from the unreacted one. Subsequently, the acylated enantiomer can be deacylated to yield the other enantiomer of the amino alcohol.

Lipases in Kinetic Resolution:

| Lipase Source | Common Application |

| Candida antarctica Lipase B (CALB) | Widely used for the resolution of a broad range of alcohols and amines with high enantioselectivity. mdpi.comrsc.org |

| Pseudomonas cepacia Lipase (PCL) | Effective in the resolution of various racemic alcohols, often showing complementary selectivity to CALB. nih.govnih.gov |

While specific data for the enzymatic resolution of this compound is not extensively documented in readily available literature, the successful resolution of structurally similar phenyl ethanolamine (B43304) derivatives using these lipases provides a strong indication of the feasibility of this approach. The efficiency and enantioselectivity of the resolution are highly dependent on the specific lipase, the acyl donor, the solvent, and the reaction temperature.

Chemical Kinetic Resolution

Chemical kinetic resolution is a widely employed method for separating the enantiomers of a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the selective transformation of one enantiomer while leaving the other largely unreacted. For the resolution of β-amino alcohols such as this compound, lipase-catalyzed transesterification is a particularly effective and extensively studied method. researchgate.net

Lipases are enzymes that can catalyze the enantioselective acylation of alcohols in non-aqueous media. In a typical kinetic resolution of a racemic amino alcohol, the enzyme will selectively acylate one enantiomer at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted alcohol of the other enantiomer, which can then be separated. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the lipase.

While specific research on the lipase-catalyzed kinetic resolution of this compound is not extensively documented in publicly available literature, the resolution of structurally similar 2-amino-1-phenylethanol (B123470) derivatives provides a strong precedent for this methodology. researchgate.net The following table summarizes representative findings for the lipase-catalyzed resolution of related β-amino alcohols, illustrating the general conditions and potential outcomes for such a transformation.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of 2-Amino-1-phenylethanol Analogs

| Entry | Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Alcohol | Reference |

|---|---|---|---|---|---|---|---|

| 1 | (±)-2-Amino-1-phenylethanol | Lipase PS (Pseudomonas cepacia) | 2,2,2-Trifluoroethyl butyrate | Toluene | ~50 | >99% for the (S)-enantiomer | researchgate.net |

| 2 | (±)-N-Methyl-2-amino-1-phenylethanol | Lipase PS (Pseudomonas cepacia) | 2,2,2-Trifluoroethyl butyrate | Toluene | ~50 | High | researchgate.net |

| 3 | (±)-2-Amino-1-butanol | Pancreatin | Ethyl acetate | Ethyl acetate | 42 | 95% for (R)-2-amino-1-butanol | lookchem.com |

| 4 | (±)-1-(4-methoxyphenyl)ethanol | Novozym 40086 | Vinyl acetate | n-Hexane | 56.7 | >99% for the (S)-enantiomer |

This table presents data for analogous compounds to demonstrate the potential application of the methodology to this compound.

The general procedure involves dissolving the racemic this compound and an acyl donor in a suitable organic solvent. The lipase is then added, and the reaction is monitored until approximately 50% conversion is reached. At this point, the faster-reacting enantiomer has been converted to its corresponding ester, while the slower-reacting enantiomer remains as the unreacted alcohol. Separation of the ester and the unreacted alcohol can be achieved by standard chromatographic techniques. Subsequent hydrolysis of the ester provides access to the other enantiomer of the amino alcohol.

Chiral Pool Approaches to this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials for the synthesis of a target molecule. This approach elegantly transfers the existing chirality of the starting material to the final product, thus avoiding the need for a resolution step or an asymmetric catalyst.

For the synthesis of enantiomerically pure this compound, a plausible chiral pool approach would start from a readily available chiral amino acid, such as L-alanine or D-alanine, to produce the corresponding (S) or (R) enantiomer of the target compound, respectively. A common strategy involves the conversion of the amino acid's carboxylic acid functionality into a ketone, followed by a diastereoselective reduction.

A well-established method to achieve this transformation is through the formation of a Weinreb amide. The N-protected amino acid can be converted to its corresponding Weinreb amide, which then undergoes a Grignard reaction with 2,4-dimethylphenylmagnesium bromide. This reaction typically proceeds in high yield to form the corresponding α-amino ketone with minimal risk of over-addition, a common side reaction with other organometallic reagents. The resulting chiral α-amino ketone can then be reduced to the desired β-amino alcohol. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, frequently following Felkin-Anh or chelation-controlled models to achieve high diastereoselectivity. aalto.fi

Below is a proposed synthetic sequence for the synthesis of (S)-2-Amino-1-(2,4-dimethylphenyl)ethanol from L-alanine.

Table 2: Proposed Chiral Pool Synthesis of (S)-2-Amino-1-(2,4-dimethylphenyl)ethanol

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | N-Protection | L-Alanine, Boc₂O, base (e.g., NaHCO₃), aqueous solvent | N-Boc-L-alanine |

| 2 | Weinreb Amide Formation | N-Boc-L-alanine, N,O-Dimethylhydroxylamine hydrochloride, coupling agent (e.g., EDC, HOBt) | N-Boc-L-alanine Weinreb amide |

| 3 | Grignard Reaction | N-Boc-L-alanine Weinreb amide, 2,4-dimethylphenylmagnesium bromide, THF | (S)-N-Boc-1-(2,4-dimethylphenyl)-1-oxopropan-2-amine |

| 4 | Diastereoselective Reduction | (S)-N-Boc-1-(2,4-dimethylphenyl)-1-oxopropan-2-amine, reducing agent (e.g., NaBH₄, L-Selectride®), alcohol solvent | (1S,2S)-N-Boc-2-amino-1-(2,4-dimethylphenyl)ethanol |

| 5 | Deprotection | (1S,2S)-N-Boc-2-amino-1-(2,4-dimethylphenyl)ethanol, strong acid (e.g., TFA, HCl in dioxane) | (S)-2-Amino-1-(2,4-dimethylphenyl)ethanol |

This table outlines a plausible, chemically sound synthetic route based on established organic chemistry principles.

This chiral pool strategy offers a direct and efficient pathway to enantiomerically pure this compound, leveraging the inherent chirality of natural amino acids to establish the desired stereochemistry in the final product.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Amino 1 2,4 Dimethylphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. For 2-Amino-1-(2,4-dimethylphenyl)ethanol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the proton and carbon environments, their connectivity, and spatial relationships, which is crucial for assigning the correct isomeric and stereochemical form.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Aromatic Protons: The protons on the dimethylphenyl ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the substitution pattern, three distinct aromatic proton signals are expected. The proton at C6 (adjacent to the C1-substituted carbon) would likely appear as a singlet or a narrowly split doublet, while the protons at C3 and C5 would show characteristic doublet or multiplet patterns based on their coupling with each other.

Methine Proton: The proton attached to the chiral carbon (C1), which also bears the hydroxyl group (-CH(OH)-), is expected to resonate as a multiplet, likely a quartet if coupled to the adjacent methylene (B1212753) protons and potentially further split by the hydroxyl proton (if not exchanged with the solvent). Its chemical shift would be in the range of δ 4.5-5.0 ppm.

Methylene Protons: The two protons of the aminoethyl group (-CH₂NH₂) are diastereotopic due to the adjacent chiral center. Therefore, they are expected to show separate signals, likely appearing as a complex multiplet in the region of δ 2.5-3.5 ppm.

Methyl Protons: The two methyl groups on the aromatic ring will each produce a singlet signal in the aliphatic region, around δ 2.2-2.5 ppm.

Amine and Hydroxyl Protons: The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. They often appear as broad singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (C3, C5, C6) | 7.0 - 7.5 | m |

| -CH(OH)- | 4.5 - 5.0 | m |

| -CH₂NH₂ | 2.5 - 3.5 | m |

| Ar-CH₃ (C2) | 2.2 - 2.5 | s |

| Ar-CH₃ (C4) | 2.2 - 2.5 | s |

| -NH₂ | Variable | br s |

Note: Predicted values are based on the analysis of similar substituted phenylethanolamine structures. 'm' denotes multiplet, 's' denotes singlet, and 'br s' denotes broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The six carbons of the dimethylphenyl ring will have signals in the δ 120-145 ppm region. The carbons bearing the methyl groups (C2 and C4) and the ethanol (B145695) substituent (C1) will be quaternary and show weaker signals.

Carbinol Carbon: The carbon atom bonded to the hydroxyl group (-CH(OH)-) is expected to have a chemical shift in the range of δ 70-75 ppm.

Methylene Carbon: The carbon of the aminomethyl group (-CH₂NH₂) will likely resonate in the δ 40-50 ppm range.

Methyl Carbons: The two aromatic methyl carbons will appear at the most upfield region of the spectrum for this molecule, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic C-H | 125 - 135 |

| -CH(OH)- | 70 - 75 |

| -CH₂NH₂ | 40 - 50 |

Note: Predicted values are based on the analysis of similar substituted phenylethanolamine structures.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.com It would confirm the coupling between the methine proton (-CH(OH)-) and the adjacent methylene protons (-CH₂NH₂), as well as couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. mdpi.com It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected from the methyl protons to the aromatic carbons C2, C4, and their neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is vital for determining the relative stereochemistry. chemicalbook.com For a specific diastereomer of this compound, NOESY can reveal the spatial relationship between the proton on the chiral carbon and the protons on the adjacent methylene group, helping to define the molecule's conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₅NO), the expected nominal molecular weight is 165 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 165. A characteristic fragmentation pattern for phenylethanolamines involves the cleavage of the C-C bond adjacent to the amino group (α-cleavage). This would lead to the formation of a stable benzylic cation.

Key predicted fragments include:

m/z 135: Loss of the CH₂NH₂ group, resulting in the [M - CH₂NH₂]⁺ fragment.

m/z 119: A fragment corresponding to the dimethylbenzyl cation [C₉H₁₁]⁺, arising from the cleavage of the bond between the aromatic ring and the ethanol side chain.

m/z 30: A fragment corresponding to the [CH₂NH₂]⁺ ion.

The fragmentation pattern of the related compound 1-(2,4-Dimethylphenyl)ethanol shows a base peak that can be informative for predicting the behavior of the target molecule. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 165 | [M]⁺ (Molecular Ion) |

| 135 | [M - CH₂NH₂]⁺ |

| 119 | [C₉H₁₁]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show the following key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.

N-H Stretch: One or two sharp to moderately broad bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations will show one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The C-O stretching of the alcohol will be visible in the 1050-1150 cm⁻¹ range.

N-H Bend: The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹.

The IR spectrum of the related compound 1-(2,4-Dimethylphenyl)ethanol provides reference points for the alcohol and aromatic C-H and C=C vibrations. nist.gov

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| N-H (amine) | 3300 - 3500 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | < 3000 |

| Aromatic C=C | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems. The 2,4-dimethylphenyl chromophore in this compound is expected to exhibit absorption maxima (λ_max) in the UV region. Aromatic amino acids and their derivatives typically show absorption bands around 260-280 nm. ipb.pt The presence of the amino and hydroxyl groups as auxochromes on the phenylethanol backbone may cause a slight shift in the absorption maxima compared to unsubstituted benzene.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample or a derivative with a known chiral auxiliary would unambiguously establish the R/S configuration at the chiral carbon.

The crystal structure would reveal detailed information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred arrangement of the atoms in the solid state, including the torsion angles of the ethanolamine (B43304) side chain relative to the aromatic ring.

Intermolecular interactions: The packing of the molecules in the crystal lattice, highlighting hydrogen bonding interactions involving the hydroxyl and amino groups, as well as potential π-π stacking interactions between the aromatic rings.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy stands as a cornerstone in the stereochemical analysis of chiral molecules, providing invaluable information on their three-dimensional structure and enantiomeric composition. Among the various chiroptical techniques, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are particularly powerful for elucidating the absolute configuration and determining the enantiomeric purity of compounds such as this compound.

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, arises from the interaction of the polarized light with the asymmetric environment of the chromophores within the molecule. The resulting CD spectrum is unique for each enantiomer, exhibiting positive or negative bands (Cotton effects) of equal magnitude but opposite sign. This characteristic makes CD spectroscopy an excellent tool for quantitative analysis of enantiomeric mixtures. The magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, allowing for precise determination of its enantiomeric purity.

For phenylethanolamine derivatives like this compound, the aromatic chromophore and the chiral center in the ethanolamine moiety are the primary contributors to the electronic circular dichroism (ECD) spectrum. The position, sign, and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the substituents on both the phenyl ring and the amino alcohol backbone. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the ECD spectra of the individual enantiomers. By comparing the experimentally measured spectrum with the calculated spectra, the absolute configuration of the predominant enantiomer can be confidently assigned.

Vibrational Circular Dichroism (VCD), an infrared-based chiroptical technique, measures the differential absorption of left and right circularly polarized infrared radiation corresponding to the vibrational transitions within a chiral molecule. wikipedia.org VCD provides detailed information about the solution-state conformation and absolute configuration of chiral molecules. gaussian.com The complexity of the VCD spectrum, with its multitude of bands corresponding to various vibrational modes, offers a rich fingerprint of the molecule's stereochemistry. wikipedia.org For this compound, VCD can probe the chirality associated with the stereogenic center and the conformational preferences of the side chain and the dimethylphenyl group.

The assessment of enantiomeric purity using chiroptical methods often involves the creation of a calibration curve. This is achieved by preparing a series of samples with known enantiomeric ratios and measuring their CD or VCD spectra. The intensity of a characteristic Cotton effect is then plotted against the known enantiomeric excess. The enantiomeric purity of an unknown sample can then be determined by measuring its CD or VCD signal and interpolating its value on the calibration curve.

In cases where the intrinsic chromophores of the molecule exhibit weak CD signals, derivatization with a chiral or achiral chromophoric reagent can be employed to enhance the signal and facilitate analysis. However, for many phenylethanolamine derivatives, the inherent chirality and the presence of the phenyl chromophore provide sufficient signal for direct analysis.

Computational and Theoretical Investigations of 2 Amino 1 2,4 Dimethylphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's chemical behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Stability

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. It is particularly effective for determining optimized molecular geometries and comparing the stabilities of different conformers.

A DFT study of 2-Amino-1-(2,4-dimethylphenyl)ethanol would begin with the construction of an initial 3D model of the molecule. This model would then be subjected to a geometry optimization calculation, typically using a functional such as B3LYP and a basis set like 6-31G(d,p). The calculation systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement of atoms that corresponds to the lowest energy, representing the most stable conformation of the molecule.

The expected output from such a study would include precise data on the molecule's geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-C (aromatic) | ~1.39 - 1.41 |

| C-C (alkyl) | ~1.52 - 1.54 | |

| C-O | ~1.43 | |

| C-N | ~1.47 | |

| O-H | ~0.96 | |

| N-H | ~1.01 | |

| C-H (aromatic) | ~1.08 | |

| C-H (alkyl) | ~1.09 | |

| **Bond Angles (°) ** | C-C-C (in ring) | ~118 - 121 |

| C-C-O | ~109.5 | |

| C-C-N | ~110.0 | |

| H-O-C | ~109.5 | |

| H-N-C | ~109.5 | |

| Dihedral Angles (°) | H-O-C-C | Varies with conformation |

| O-C-C-N | Varies with conformation |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar organic molecules. Actual calculated values would be specific to the optimized geometry of this compound.

By calculating the energies of different rotational isomers (conformers), particularly around the C-C bond connecting the ethanol (B145695) side chain to the phenyl ring, a potential energy surface can be mapped out. This allows for the identification of the global minimum energy conformation and other local minima, providing insights into the molecule's flexibility and the relative populations of its conformers at a given temperature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is likely to be localized on the electron-rich amino group and the dimethyl-substituted phenyl ring, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring and the C-O bond, suggesting these as potential sites for nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound from FMO Analysis

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | - | Relates to ionization potential and electron-donating ability |

| LUMO Energy | - | Relates to electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and kinetic stability |

Note: Specific energy values are not available from existing literature and would require dedicated quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its preferred three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A detailed conformational analysis would involve systematically rotating the single bonds of the molecule, particularly the C-C bond of the ethanolamine (B43304) side chain and its attachment to the phenyl ring. For each rotational position (dihedral angle), the energy of the molecule would be calculated, typically using a molecular mechanics force field or a quantum mechanical method. The resulting data can be plotted to create a potential energy surface, which visually represents the energy landscape of the molecule.

The energy landscape would reveal the most stable, low-energy conformations and the transition states that connect them. This information is critical for understanding how the molecule might interact with biological targets, such as receptors or enzymes, as only specific conformations may fit into a binding site.

Molecular Dynamics Simulations for Solution-Phase Behavior

While gas-phase calculations provide fundamental insights, the behavior of a molecule in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a condensed phase.

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of all atoms over time.

MD simulations can provide a wealth of information, including:

Solvation Effects: How the solvent influences the conformational preferences of the molecule.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the amino and hydroxyl groups of the solute and the surrounding solvent molecules.

Translational and Rotational Diffusion: How the molecule moves and tumbles within the solvent, which is important for understanding its transport properties.

Reaction Mechanism Studies and Transition State Analysis pertinent to the Compound

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, if this compound were to undergo a specific reaction, such as N-acylation or O-alkylation, computational methods could be used to map out the entire reaction pathway.

Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to locate transition state structures. The vibrational frequencies of the calculated transition state are then computed to confirm that it is a true saddle point on the potential energy surface, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These studies are invaluable for understanding the kinetics and feasibility of potential chemical transformations of the compound.

Chemical Transformations and Derivatization of 2 Amino 1 2,4 Dimethylphenyl Ethanol

Reactions at the Hydroxyl Moiety

The hydroxyl group in 2-Amino-1-(2,4-dimethylphenyl)ethanol can undergo typical reactions of alcohols, such as esterification and etherification. These transformations are fundamental in synthesizing new derivatives.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various methods. A common approach involves the reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, often in the presence of a catalyst. For instance, the esterification of amino acids can be performed using sulfuric acid as a catalyst in an alcohol solvent. googleapis.com This method involves heating the amino acid in the presence of the acid and alcohol, with continuous addition and distillation of the alcohol to drive the reaction to completion, often resulting in high yields. googleapis.com Another method utilizes trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature, which provides a milder condition for esterification and is applicable to a wide range of amino acids. nih.gov

Etherification: The formation of an ether linkage at the hydroxyl position can also be accomplished. This can involve Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, followed by reaction with an alkyl halide. The hydroxyl group of an alcohol can act as a nucleophile and attack an electrophilic carbon, such as in a halogenoalkane, to form an ether. youtube.com

Reactions at the Amino Moiety (e.g., Acylation, Alkylation, Carbamate (B1207046) Formation)

The primary amino group of this compound is a key site for a variety of chemical modifications, including acylation, alkylation, and the formation of carbamates.

Acylation: The amino group can be readily acylated to form amides. This is typically achieved by reacting the amino alcohol with an acyl chloride or an acid anhydride (B1165640).

Alkylation: N-alkylation of the amino group introduces alkyl substituents. Reductive amination is a common method for this transformation. For example, amines and amino alcohols can be N-alkylated using alcohols as alkylating agents in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas. researchgate.net This method allows for the chemoselective alkylation of the amino group. researchgate.net Another approach involves the use of γ-Al2O3 as a catalyst in the presence of supercritical CO2 for the N-alkylation of amino alcohols. beilstein-journals.org

Carbamate Formation: Carbamates, or urethanes, can be synthesized from the amino group of this compound. One common method involves the reaction of the amine with a chloroformate. wikipedia.org Another approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide, which can be facilitated by a base like cesium carbonate. nih.govorganic-chemistry.org More environmentally friendly methods utilize CO2 directly. For instance, a continuous process for carbamate synthesis from amines and CO2 has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an additive. nih.gov

Cyclization Reactions Involving this compound (e.g., Oxazolidine (B1195125) Formation)

The presence of both an amino and a hydroxyl group in a 1,2-relationship makes this compound a suitable precursor for the synthesis of heterocyclic compounds, most notably oxazolidines and their derivatives.

Oxazolidine Formation: Oxazolidines are five-membered heterocyclic rings containing both oxygen and nitrogen. They can be synthesized through the condensation reaction of a 1,2-amino alcohol with an aldehyde or a ketone. This reaction proceeds via the formation of a hemiaminal intermediate followed by intramolecular cyclization. organic-chemistry.org For instance, a highly efficient one-pot synthesis of 1,3-oxazolidines can be achieved using a chiral magnesium phosphate (B84403) catalyst. organic-chemistry.org

Oxazolidinone Formation: Oxazolidinones, which are oxazolidines with a carbonyl group at the 2-position, are another important class of heterocyclic compounds that can be synthesized from 1,2-amino alcohols. A general synthesis involves the reaction of the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate. orgsyn.org For example, (S)-4-(phenylmethyl)-2-oxazolidinone can be prepared by reacting (S)-phenylalanol with diethyl carbonate in the presence of potassium carbonate. orgsyn.org Microwave-assisted synthesis from urea (B33335) and ethanolamine (B43304) has also been reported as an efficient method. organic-chemistry.org

Synthesis of Advanced Intermediates from this compound for Complex Molecular Architectures

This compound can serve as a chiral building block for the synthesis of more complex molecules. Its functional groups provide handles for elaboration into advanced intermediates. For example, it can be a precursor for the synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles through sequential condensation and oxidative C-O/C-S bond formation. researchgate.netresearchgate.net These heterocyclic scaffolds are present in many biologically active compounds. The synthesis typically involves the condensation of a semicarbazide (B1199961) or thiosemicarbazide (B42300) with an aldehyde, followed by an iodine-mediated oxidative cyclization. researchgate.net

Coordination Chemistry of this compound with Metal Ions

As a bidentate ligand, this compound can coordinate with various metal ions through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. This coordination can lead to the formation of stable metal complexes with defined stereochemistry. The study of such complexes is a part of coordination chemistry, which explores the interaction between metal ions and ligands. wordpress.com Amino alcohols, in general, are known to form complexes with a variety of metal ions, and the resulting structures can exhibit interesting chemical and physical properties. mdpi.com

Applications of 2 Amino 1 2,4 Dimethylphenyl Ethanol As a Chiral Building Block in Asymmetric Synthesis

Role in the Synthesis of Chiral Ligands and Catalysts

Chiral 1,2-amino alcohols are foundational scaffolds for a vast array of chiral ligands and catalysts used in asymmetric transformations. Typically, the amino and hydroxyl groups can be readily derivatized to form various ligand classes such as oxazolines, phosphine-oxazolines (PHOX ligands), and bidentate Schiff bases. These ligands can then be complexed with various transition metals (e.g., iridium, rhodium, palladium, copper) to generate catalysts for reactions like asymmetric hydrogenation, allylic alkylation, and hydrosilylation.

However, no specific examples of chiral ligands or catalysts derived from 2-Amino-1-(2,4-dimethylphenyl)ethanol have been documented in the surveyed literature. The steric and electronic properties imparted by the 2,4-dimethylphenyl group could theoretically influence the catalytic activity and stereoselectivity of a derived catalyst, but experimental data is not available to substantiate this.

Stereoselective Transformations Mediated by Derivatives of the Compound

Derivatives of chiral amino alcohols are frequently employed as chiral auxiliaries or organocatalysts. For instance, they can be converted into oxazolidinones, which serve as effective chiral auxiliaries in stereoselective alkylation, aldol (B89426), and acylation reactions. After the desired stereocenter is created, the auxiliary can be cleaved and recycled. Furthermore, amino alcohols themselves can act as organocatalysts for reactions like the asymmetric addition of organozinc reagents to aldehydes.

There are no published studies detailing stereoselective transformations mediated specifically by derivatives of This compound . While one could hypothesize its use in such contexts, no research findings are available to create a data table of its performance (e.g., yields, diastereomeric excess, or enantiomeric excess).

Use in the Construction of Diverse Organic Molecules

As a chiral building block, this compound contains two reactive functional groups and a defined stereocenter, making it a potentially valuable starting material for the synthesis of more complex chiral molecules, including pharmaceutical intermediates and natural products. The amino and alcohol functionalities allow for the stepwise or simultaneous introduction of new substituents and the construction of heterocyclic systems.

A search of the scientific literature did not yield any specific examples of diverse organic molecules being constructed using This compound as a starting material or key intermediate.

Potential in Materials Science or Supramolecular Chemistry

The self-assembly properties of chiral molecules are of great interest in materials science and supramolecular chemistry for the development of chiral polymers, liquid crystals, and functional gels. The hydrogen bonding capabilities of the amino and hydroxyl groups in This compound , combined with the aromatic nature of the dimethylphenyl group, suggest a potential for forming ordered supramolecular structures.

However, there is no specific research available that explores the application of This compound in these fields. Studies on its crystal structure, self-assembly behavior, or incorporation into larger molecular or material systems have not been reported.

Analytical Method Development and Quality Control for 2 Amino 1 2,4 Dimethylphenyl Ethanol

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are central to the quality control of 2-Amino-1-(2,4-dimethylphenyl)ethanol, providing the means to assess its purity and determine the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is a common mode for analyzing phenylethanolamine-type compounds. In a typical setup, a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

For primary amines such as this compound, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection and improving sensitivity. researchgate.net The choice of detector depends on the analyte's properties. A UV detector is commonly used, and if the compound lacks a strong chromophore, derivatization may be necessary. For instance, the purity of 2-amino-4-hydroxyethylaminoanisole sulfate, a related compound, has been reported to be determined by HPLC with UV detection at various wavelengths. cir-safety.org

A simple, selective, and reproducible HPLC method for the quantitative determination of a similar compound, β-phenylethylamine, involved a solid-phase extraction cleanup followed by pre-column fluorescence derivatization with o-phthalaldehyde and 2-mercaptoethanol. researchgate.net The separation was achieved on a C18 reversed-phase column with an acetate (B1210297) buffer/acetonitrile mobile phase. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Related Phenylethanolamines

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase, 5 µm particle size |

| Mobile Phase | 0.0375 M acetate (pH 5.5)/acetonitrile (50:50, v/v) |

| Detection | Fluorometric (following OPA derivatization) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 40 µL |

This table represents typical conditions for related compounds and may need optimization for this compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, compounds with polar functional groups like amines and alcohols, such as this compound, often exhibit poor chromatographic behavior (e.g., peak tailing) and may undergo thermal degradation. jfda-online.com To overcome these issues, chemical derivatization is commonly employed to convert the polar -NH2 and -OH groups into less polar, more volatile derivatives. jfda-online.comiu.edu

Common derivatization reagents for amines and alcohols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). iu.edu For example, the GC-MS analysis of phenylethylamine can be performed after derivatization to its trimethylsilyl (B98337) (TMS) derivative. hmdb.ca The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete conversion without the formation of by-products. koreascience.kr

As this compound is a chiral molecule, the separation of its enantiomers is critical, especially in pharmaceutical applications where enantiomers can have different pharmacological activities. sigmaaldrich.com Chiral HPLC is the most common method for determining the enantiomeric excess of such compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For amphetamine and methamphetamine, which are structurally related to the target compound, macrocyclic glycopeptide-based CSPs like Astec CHIROBIOTIC V2 have been shown to be effective. sigmaaldrich.comsciex.comsigmaaldrich.com The mobile phase in such separations is often a polar ionic mode, for instance, methanol with additives like acetic acid and ammonium (B1175870) hydroxide. sigmaaldrich.comsciex.com Another approach involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Table 2: Example Chiral HPLC Conditions for Separation of Amphetamine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® V2, 5 µm, 25 cm × 4.6 mm |

| Mobile Phase | Methanol/Water/Acetic Acid/Ammonium Hydroxide (95:5:0.1:0.02) |

| Flow Rate | 1.0 mL/min |

| Temperature | 40 °C |

| Detection | UV at 205 nm |

These conditions for amphetamine enantiomers provide a starting point for developing a method for this compound. sigmaaldrich.com

Development of Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the unambiguous identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection of MS. For this compound, GC-MS analysis would typically be performed on a derivatized sample to improve volatility and chromatographic performance. jfda-online.com The mass spectrometer provides information on the molecular weight and fragmentation pattern of the analyte, which aids in its identification. Electron ionization (EI) is a common ionization technique used in GC-MS. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a highly sensitive and selective method for the analysis of phenylethanolamines in various matrices. nih.gov LC-MS/MS methods have been developed for the chiral separation and quantification of amphetamine and methamphetamine. sciex.comnih.gov This technique allows for the separation of the enantiomers by LC, followed by their detection and quantification by MS/MS, which offers excellent specificity through selected reaction monitoring (SRM).

Table 3: Representative LC-MS/MS Parameters for Chiral Amphetamine Analysis

| Parameter | Setting |

|---|---|

| LC Column | Astec Chirobiotic V2, 25 cm x 2.1 mm, 5 µm |

| Mobile Phase | Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide |

| Flow Rate | 250 µL/min |

| MS Detector | Triple Quadrupole |

| Ionization Mode | Positive TurboIonSpray® |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

This table illustrates typical LC-MS/MS settings for related chiral amines and would require adaptation for the target compound. sciex.com

Spectroscopic Methods for Quantitative Analysis

While chromatographic methods are often preferred for their ability to separate the analyte from impurities, spectroscopic methods can also be used for quantitative analysis, particularly for the determination of enantiomeric excess.

Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating agents or chiral derivatizing agents, can be used to determine the enantiomeric excess of chiral amines. bham.ac.uk The formation of diastereomeric complexes results in separate signals in the NMR spectrum for each enantiomer, and the ratio of the integrals of these signals corresponds to the enantiomeric ratio. bham.ac.uk

Fluorescence spectroscopy can also be employed for determining enantiomeric excess. nih.govresearchgate.net This method often involves the use of a chiral sensor that forms diastereomeric complexes with the analyte enantiomers, leading to differences in their fluorescence properties. nih.govresearchgate.net

UV-Visible spectroscopy can be used for quantitative analysis if the compound has a suitable chromophore and is pure. For amino alcohols, derivatization can be used to introduce a chromophore, allowing for quantification by UV-Vis, as seen in a method for determining the diastereomeric excess of 1-amino-2-indanol. nih.gov

Future Research Directions and Emerging Trends for 2 Amino 1 2,4 Dimethylphenyl Ethanol

Exploration of Novel Biocatalytic Pathways

The use of enzymes, or biocatalysts, offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral amino alcohols like 2-Amino-1-(2,4-dimethylphenyl)ethanol, researchers are investigating novel biocatalytic pathways that promise higher efficiency and sustainability.

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of methods that are both sustainable and atom-economical.

Atom economy is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. nih.gov Syntheses with high atom economy generate less waste. Researchers are exploring catalytic reactions that minimize the use of stoichiometric reagents, which are often the source of significant waste. nih.govrsc.org For example, catalytic hydrogenation or transfer hydrogenation for the reduction of a corresponding amino ketone precursor would be more atom-economical than using a metal hydride reagent like sodium borohydride (B1222165), which generates inorganic byproducts. chemicalbook.comgoogleapis.com

Sustainable synthesis also encompasses the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. Future research may explore the synthesis of the precursors to this compound from bio-based feedstocks. Additionally, the use of water or other environmentally benign solvents, along with reactions that can be performed at ambient temperature and pressure, will be a key focus. nih.gov

Advanced Applications in Asymmetric Organocatalysis

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. youtube.comyoutube.com This field was recognized with the Nobel Prize in Chemistry in 2021. youtube.comyoutube.com Chiral amino alcohols, including derivatives of this compound, can themselves serve as organocatalysts or as precursors to more complex catalysts.

Future research will likely explore the application of this compound-derived catalysts in a wider range of asymmetric transformations. These could include aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, which are fundamental carbon-carbon bond-forming reactions. youtube.com The development of bifunctional catalysts, where the amino and alcohol groups of the molecule work in concert to activate both the nucleophile and the electrophile, is a particularly exciting direction. youtube.com This can lead to highly efficient and selective reactions. The modular nature of these organocatalysts allows for fine-tuning of their structure to optimize performance for specific reactions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch-wise fashion, offers numerous advantages, including improved safety, better process control, and easier scalability. mdpi.comflinders.edu.au The integration of the synthesis of this compound into flow chemistry platforms is an emerging trend.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.netthieme-connect.de This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. nih.gov Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new synthetic routes. These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for the synthesis of this compound and its derivatives. The ability to couple reaction steps in a continuous sequence without the need for isolating intermediates is another significant advantage of flow chemistry. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.